1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene
Overview
Description
1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene is an organic compound with the molecular formula C10H13ClS It is characterized by a benzene ring substituted with a chloromethyl group and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene typically involves the chloromethylation of 4-(propan-2-ylsulfanyl)benzene. This can be achieved through the reaction of 4-(propan-2-ylsulfanyl)benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloromethyl group, forming 4-(propan-2-ylsulfanyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 4-(propan-2-ylsulfanyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The propan-2-ylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene
- 1-(Chloromethyl)-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-4-(propan-2-ylsulfanyl)benzene
Comparison: 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene is unique due to the presence of both a chloromethyl and a propan-2-ylsulfanyl group on the benzene ring. This combination imparts distinct reactivity patterns compared to similar compounds. For instance, 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene has the substituents in different positions, leading to variations in steric and electronic effects. Similarly, 1-(Chloromethyl)-4-(methylsulfanyl)benzene lacks the isopropyl group, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry. Further studies on its properties and applications are likely to uncover new uses and enhance our understanding of its behavior in different chemical environments.
Properties
IUPAC Name |
1-(chloromethyl)-4-propan-2-ylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMKOWZVXAGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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